Immunosuppressive Potency: Secorapamycin B vs. Rapamycin in Mixed Lymphocyte Reaction (MLR)
In a direct head-to-head comparison using a mouse mixed lymphocyte reaction (MLR) assay, Secorapamycin B, along with other microbial conversion products (secorapamycin A and C, 16-o-demethylsecorapamycin B), did not exhibit a stronger immunosuppressive effect than the parent compound rapamycin [1]. The study explicitly states that 'None of these derivatives exhibited a stronger immunosuppressive effect than the parent compound,' establishing rapamycin as the superior agent for immunosuppressive applications [1]. In contrast, the same study found that 24-hydroxyrapamycin and 40-o-phosphoric ester of rapamycin maintained FKBP-binding affinity comparable to rapamycin [1].
| Evidence Dimension | Immunosuppressive activity |
|---|---|
| Target Compound Data | Not stronger immunosuppressive effect than rapamycin |
| Comparator Or Baseline | Rapamycin (parent compound): Stronger immunosuppressive effect |
| Quantified Difference | Rapamycin effect > Secorapamycin B effect |
| Conditions | Mouse mixed lymphocyte reaction (MLR) assay |
Why This Matters
This quantifies Secorapamycin B's inferior immunosuppressive activity, confirming it is not a suitable substitute for rapamycin in transplant rejection or autoimmune disease research and must be selected for other purposes.
- [1] Kuhnt, M., Bitsch, F., Ponelle, M., Fehr, T., & Sanglier, J. J. (1997). Microbial conversion of rapamycin. Enzyme and Microbial Technology, 21(6), 405–412. View Source
